3-Rxgsd
CAS No.: 139979-76-3
Cat. No.: VC21192236
Molecular Formula: C56H92O27
Molecular Weight: 1197.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139979-76-3 |
|---|---|
| Molecular Formula | C56H92O27 |
| Molecular Weight | 1197.3 g/mol |
| IUPAC Name | (2R,3R,4S,5S,6S)-6-(hydroxymethyl)-2-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-[(4S,5'R,7S,8R,9S,13S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C56H92O27/c1-20-8-11-55(74-18-20)21(2)34-30(81-55)13-26-24-7-6-23-12-27(28(60)14-54(23,5)25(24)9-10-53(26,34)4)56(48(72)41(68)38(65)32(16-58)82-56)83-52-47(80-51-44(71)40(67)37(64)31(15-57)76-51)46(79-49-42(69)36(63)29(61)19-73-49)45(33(17-59)77-52)78-50-43(70)39(66)35(62)22(3)75-50/h20-52,57-72H,6-19H2,1-5H3/t20-,21+,22+,23?,24?,25?,26?,27?,28?,29-,30+,31-,32+,33-,34+,35+,36+,37-,38-,39-,40+,41+,42-,43-,44-,45-,46+,47-,48-,49-,50+,51+,52-,53+,54+,55?,56-/m1/s1 |
| Standard InChI Key | KADIFLZXWRELEB-VSVOSOTASA-N |
| Isomeric SMILES | C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CC(C(C6)[C@]7([C@@H]([C@H]([C@@H]([C@@H](O7)CO)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C)C)C)OC1 |
| SMILES | CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)C7(C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |
| Canonical SMILES | CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)C7(C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |
Introduction
Chemical Identity and Nomenclature
3-Rxgsd represents an abbreviated designation for a complex steroid glycoside with full chemical name 3-O-((Rhamnopyranosyl-(1-3)-Xylopyranosyl-(1-2)-)(Glucopyranosyl-(1-3))-Glucopyranosyl-(1-3)-Glucopyranosyl)Spirostan-2,3-Diol . This compound has been assigned CAS Registry Number 139979-76-3 and possesses a precise molecular architecture that contributes to its biological properties.
The systematic nomenclature reflects the compound's structural complexity, particularly its elaborate glycosidic components attached to a spirostan backbone. The abbreviated name "3-Rxgsd" likely derives from its structural features—the "3" indicating the position of attachment on the spirostan core, while "Rxgsd" may represent the complex arrangement of rhamnopyranosyl, xylopyranosyl, and glucopyranosyl sugar moieties.
Physical and Chemical Properties
The physical and chemical properties of 3-Rxgsd are summarized in Table 1.
Table 1: Physical and Chemical Properties of 3-Rxgsd
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅₆H₉₂O₂₇ | |
| Molecular Weight | 1197.33 g/mol | |
| CAS Number | 139979-76-3 | |
| Calculated Density | 1.557 g/cm³ | |
| Physical State | Solid | |
| Structural Classification | Spirostan glycoside | |
| SMILES Notation | [C@@H]23C@@HCC4[C@@]3(CCC5C4CCC6[C@@]5(CC(O)C(C6)[C@@]7(OC@HCO)O[C@H]%10OC@@HCO)C)C |
Structural Features and Classification
3-Rxgsd belongs to the broader class of spirostan steroid glycosides, which are characterized by a steroid skeleton containing a spiro ring system and various glycosidic attachments. The compound's core structure is based on the spirostan framework, which contains the characteristic 5:6:6:5:6 fused ring system with a spiro ketal moiety at C-22 position .
The glycosidic portion of 3-Rxgsd is particularly complex, featuring multiple sugar units attached in a specific sequence and orientation. The primary attachment site is at the 3-position of the spirostan nucleus, where a complex oligosaccharide chain is linked via an O-glycosidic bond. This chain includes glucopyranosyl units linked in specific sequences with rhamnopyranosyl and xylopyranosyl units .
Analytical Characterization Methods
The characterization of complex spirostan glycosides like 3-Rxgsd typically involves multiple complementary analytical techniques:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural information about both the aglycone and glycosidic portions. For compounds similar to 3-Rxgsd, a combination of 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC) is typically employed to elucidate the complete structure .
Mass spectrometry, particularly high-resolution electrospray ionization time-of-flight mass spectrometry (HR-ESI-TOF-MS), provides precise molecular weight determination and fragmentation patterns that help confirm structural features .
Chemical Derivatization and Hydrolysis
Acid hydrolysis followed by analysis of the released sugars and aglycone components is a common approach for structural confirmation. For related compounds, researchers have employed acid hydrolysis with HCl-MeOH followed by TLC or GCMS analysis to identify the constituent sugar units .
Chromatographic Techniques
Isolation and purification of spirostan glycosides typically employ a combination of:
-
Normal phase column chromatography (NPCC) with silica gel
-
Reversed-phase column chromatography (RPCC) with RP-18 silica gel
-
High-performance liquid chromatography (HPLC)
These techniques, often used sequentially with different solvent systems, enable the separation of complex glycoside mixtures .
Comparison with Related Compounds
3-Rxgsd shares structural similarities with several characterized spirostan glycosides. Table 2 presents a comparison of 3-Rxgsd with selected related compounds.
Table 2: Comparison of 3-Rxgsd with Related Spirostan Glycosides
While these compounds share the basic spirostan skeleton, they differ in their glycosylation patterns, the nature of the sugar units, and the presence of additional functional groups. These structural differences likely contribute to variations in their biological activities and physicochemical properties.
Research Challenges and Future Directions
Several challenges and opportunities exist in the study of complex spirostan glycosides like 3-Rxgsd:
Isolation and Purification Challenges
The structural complexity and similar polarity of spirostan glycosides in plant extracts present significant isolation challenges. Future research may benefit from improved separation techniques such as countercurrent chromatography or more selective extraction methods targeting specific structural features.
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship studies comparing 3-Rxgsd with structurally related compounds could provide valuable insights into the structural features responsible for biological activities. Such studies may guide the development of synthetic analogues with enhanced properties.
Mechanism of Action Investigations
For related spirostan glycosides with established bioactivities, understanding the molecular mechanisms of action remains an important research direction. Studies using modern molecular biology techniques, including proteomics and transcriptomics, could elucidate interaction pathways with biological targets.
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